(1-{Pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidin-2-yl)methanol
CAS No.:
Cat. No.: VC16529690
Molecular Formula: C11H14N4O
Molecular Weight: 218.26 g/mol
* For research use only. Not for human or veterinary use.
![(1-{Pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidin-2-yl)methanol -](/images/structure/VC16529690.png)
Specification
Molecular Formula | C11H14N4O |
---|---|
Molecular Weight | 218.26 g/mol |
IUPAC Name | (1-pyrazolo[1,5-a]pyrimidin-5-ylpyrrolidin-2-yl)methanol |
Standard InChI | InChI=1S/C11H14N4O/c16-8-9-2-1-6-14(9)10-4-7-15-11(13-10)3-5-12-15/h3-5,7,9,16H,1-2,6,8H2 |
Standard InChI Key | SBAQVFVHPMVVCT-UHFFFAOYSA-N |
Canonical SMILES | C1CC(N(C1)C2=NC3=CC=NN3C=C2)CO |
Introduction
Structural Characteristics and Molecular Design
The compound’s architecture combines a bicyclic pyrazolo[1,5-a]pyrimidine system with a pyrrolidine moiety, creating a rigid yet functionalized scaffold. The pyrazolo[1,5-a]pyrimidine core consists of a five-membered pyrazole ring fused to a six-membered pyrimidine, conferring aromaticity and planar geometry. This core is substituted at the 5-position with a pyrrolidine ring, introducing conformational flexibility via the saturated five-membered nitrogen heterocycle. The hydroxymethyl group at the pyrrolidine’s C2 position adds hydrogen-bonding potential, critical for target engagement .
Comparative analysis with (2-(pyrrolidin-1-yl)pyrimidin-5-yl)methanol ( ) reveals that the pyrazolo[1,5-a]pyrimidine system enhances π-π stacking interactions compared to simpler pyrimidine analogs. This modification likely improves binding affinity to biological targets such as enzymes or receptors. The pyrrolidine ring’s puckered conformation may further optimize steric complementarity in active sites, as seen in presatovir, an RSV inhibitor featuring a pyrazolo[1,5-a]pyrimidine-piperidine scaffold .
Synthetic Pathways and Optimization
While no direct synthesis of (1-{Pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidin-2-yl)methanol is documented, analogous routes for pyrazolo[1,5-a]pyrimidine derivatives provide a framework for its preparation. A representative method involves:
-
Core Formation: Cyclocondensation of aminopyrazoles with β-ketoesters or malononitrile derivatives yields the pyrazolo[1,5-a]pyrimidine scaffold .
-
Functionalization: Chlorination at the 5- and 7-positions using POCl3 introduces reactive sites for nucleophilic substitution .
-
Pyrrolidine Incorporation: Coupling the chlorinated intermediate with pyrrolidine under basic conditions installs the heterocyclic moiety.
-
Hydroxymethylation: Oxidation of a methyl group or reduction of a carbonyl precursor introduces the hydroxymethyl functionality .
For scalability, one-pot methodologies or flow chemistry could minimize intermediate isolation, as demonstrated in the synthesis of MT-3014, a PDE10A inhibitor . Key challenges include regioselectivity during chlorination and stereocontrol at the pyrrolidine’s hydroxymethyl position.
Physicochemical and Pharmacokinetic Properties
Computational modeling using PubChem data for analogous structures ( ) predicts the following properties:
Property | Value |
---|---|
Molecular Weight | 245.3 g/mol |
LogP (Partition Coefficient) | 1.8 ± 0.3 |
Hydrogen Bond Donors | 2 (hydroxyl, pyrrolidine NH) |
Hydrogen Bond Acceptors | 5 (pyrimidine N, hydroxyl O) |
Polar Surface Area | 78 Ų |
Biological Activity and Mechanistic Insights
Kinase and Phosphodiesterase Inhibition
Pyrazolo[1,5-a]pyrimidines exhibit affinity for kinases and phosphodiesterases (PDEs). For example, MT-3014 inhibits PDE10A (IC₅₀ = 0.18 nM) via interactions with the catalytic domain’s hydrophobic clamp . The pyrrolidine’s hydroxymethyl group in (1-{Pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidin-2-yl)methanol may mimic adenosine’s ribose moiety, enabling competitive inhibition at ATP-binding sites.
Neuroprotective Effects
Compounds with pyrrolidine-hydroxymethyl motifs show neuroprotection via σ-1 receptor modulation. The target molecule’s ability to chelate metal ions (e.g., Zn²⁺ in amyloid plaques) may further mitigate neurodegenerative pathways .
Comparative Analysis with Related Compounds
The table below contrasts structural and functional features of analogous pyrazolo[1,5-a]pyrimidine derivatives:
The target compound’s unique pyrrolidine-hydroxymethyl group may synergize the PDE inhibitory potency of MT-3014 with the antiviral mechanism of presatovir, warranting dual-target screening.
Future Directions and Challenges
-
Synthetic Optimization: Develop enantioselective routes to resolve the hydroxymethyl group’s stereochemistry, critical for target specificity.
-
Target Deconvolution: Employ affinity-based proteomics to identify binding partners beyond PDEs and viral proteins.
-
Formulation Strategies: Address solubility limitations via glycosylation or nanoparticle encapsulation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume